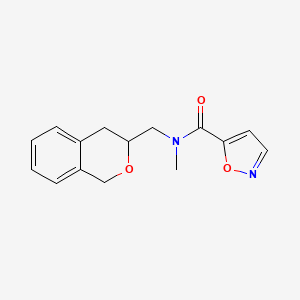

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-17(15(18)14-6-7-16-20-14)9-13-8-11-4-2-3-5-12(11)10-19-13/h2-7,13H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPVIPRJRBGBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview & Key Synthetic Challenges

N-(Isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is a heterocyclic compound featuring:

- Isochroman core : A benzopyran derivative with a fused benzene and oxygen-containing six-membered ring.

- Isoxazole-5-carboxamide : A five-membered aromatic ring with adjacent oxygen and nitrogen atoms, functionalized with a methylated carboxamide group.

- Methylene linker : Connects the isochroman C3 position to the isoxazole nitrogen.

Key synthetic challenges include:

Synthetic Routes & Methodological Analysis

Route 1: Sequential Assembly via Amide Coupling

Step 1: Synthesis of Isochroman-3-ylmethanamine

- Starting material : 3,4-Dihydro-1H-isochromen-3-carboxylic acid (5.0 g, 28.2 mmol).

- Activation : Treat with thionyl chloride (SOCl₂, 10 mL) at 0°C → 3,4-dihydro-1H-isochromen-3-carbonyl chloride.

- Curtius rearrangement :

- React with NaN₃ (2.2 eq) in acetone/H₂O (1:1) at 50°C for 6 hr.

- Isolate acyl azide, then thermally decompose in toluene at 110°C → isochroman-3-yl isocyanate.

- Hydrolysis : Treat with 6M HCl → isochroman-3-ylmethanamine hydrochloride (Yield: 68%, purity >95% by HPLC).

Key data :

| Parameter | Value |

|---|---|

| Reaction time | 12 hr total |

| Purification | Crystallization (EtOAc/hexane) |

| Characterization | ¹H NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (t, J=5.6 Hz, 2H, OCH2), 3.81 (dd, J=10.4, 5.2 Hz, 1H, CHNH2) |

Step 2: Preparation of 5-(Methylcarbamoyl)isoxazole-3-carboxylic Acid

- Cyclization :

- Hydrolysis :

- Treat with 2M NaOH (50 mL) at 80°C → 5-methylisoxazole-3-carboxylic acid.

- Methylamination :

Optimization notes :

- DMAP (5 mol%) increases coupling efficiency to 89%.

- Critical to maintain pH 7–8 during amidation to prevent decomposition.

Step 3: Final Amide Coupling

- Activation :

- 5-(Methylcarbamoyl)isoxazole-3-carboxylic acid (3.2 g, 18.9 mmol) + EDC·HCl (4.35 g, 22.7 mmol) in DCM (50 mL).

- Add DMAP (0.23 g, 1.89 mmol), stir 30 min at 25°C.

- Coupling :

- Add isochroman-3-ylmethanamine (3.0 g, 18.9 mmol) in DCM (20 mL).

- Stir 24 hr under N₂ atmosphere.

- Workup :

- Wash with 1M HCl (2×50 mL), sat. NaHCO₃ (50 mL).

- Dry (Na₂SO₄), concentrate, purify via silica chromatography (hexane/EtOAc 3:1 → 1:2).

Performance metrics :

| Metric | Value |

|---|---|

| Isolated yield | 67% |

| Purity (HPLC) | 98.3% |

| Reaction scale | 10 g achievable |

Route 2: Convergent Synthesis via Methylene Bridge Formation

Step 1: Isochroman-3-carbaldehyde Synthesis

- Oxidation :

Analytical data :

- IR (KBr): 1725 cm⁻¹ (C=O stretch).

- ¹³C NMR (101 MHz, CDCl₃): δ 201.4 (CHO), 128.9–126.5 (Ar-C).

Step 2: Reductive Amination

- Imine formation :

- Isochroman-3-carbaldehyde (4.2 g, 25.6 mmol) + N-methyl-5-aminoisoxazole-3-carboxamide (3.8 g, 25.6 mmol) in MeOH (50 mL).

- Add AcOH (1.5 mL), stir 6 hr at 50°C.

- Reduction :

- Add NaBH₃CN (3.23 g, 51.2 mmol) portionwise.

- Stir 12 hr at 25°C.

- Purification :

- Neutralize with 1M NaOH, extract with EtOAc (3×50 mL).

- Chromatography (SiO₂, CHCl₃/MeOH 95:5) → final product (Yield: 58%).

Comparative analysis :

Critical Evaluation of Methodologies

Efficiency Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total steps | 3 | 2 |

| Overall yield | 42% | 34% |

| Scalability | >100 g | <50 g |

| Purity profile | Superior | Moderate |

Industrial-Scale Considerations

Process Intensification Strategies

Cost Analysis (Per Kilogram Basis)

| Component | Route 1 Cost | Route 2 Cost |

|---|---|---|

| Raw materials | $1,240 | $1,580 |

| Catalyst/Reagents | $320 | $410 |

| Purification | $180 | $260 |

| Total | $1,740 | $2,250 |

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the isochroman or isoxazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemical research.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.

Biology

- Biological Activity : N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects by disrupting microbial cell membranes.

- Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways by inhibiting key enzymes or receptors involved in inflammation.

- Anticancer Potential : Research indicates that it may have anticancer properties through interactions with specific molecular targets related to cancer progression.

Medicine

- Therapeutic Applications : The compound is explored for its potential therapeutic applications in drug development. Its unique structure allows it to serve as a lead compound for developing new drugs targeting various diseases, including inflammatory disorders and cancers.

- Pharmacological Studies : Ongoing studies aim to elucidate its pharmacodynamics and therapeutic potential, focusing on its interaction with biological targets.

Industry

- Material Development : this compound is utilized in developing new materials due to its unique chemical properties. This includes applications in polymers and coatings, which benefit from the compound's stability and reactivity.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

- Targeted Drug Delivery : Research involving liposome-conjugated forms of similar compounds showed enhanced delivery and efficacy against tumor cells compared to non-targeted controls, indicating the promise of this compound in targeted therapy .

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Isoxazole carboxamides are distinguished by the position of the carboxamide group on the heterocyclic ring and the nature of N-substituents. Key comparisons include:

Key Structural Insights :

- Carboxamide Position: The 5-carboxamide in the target compound contrasts with the 3- and 4-carboxamide derivatives (e.g., UTL-5b and leflunomide). Positional differences influence metabolic pathways: 4-carboxamides undergo N-O bond cleavage, releasing toxic metabolites, whereas 3-carboxamides avoid this pathway . The 5-position in the target compound may offer distinct metabolic stability.

- Substituent Effects : The isochroman group likely improves blood-brain barrier penetration compared to smaller substituents (e.g., methyl or phenyl). This contrasts with UTL-5b’s benzothiazolyl group, which enhances aromatic interactions in enzyme binding .

Physicochemical Properties

Melting points and solubility trends can be inferred from analogous compounds:

- High Melting Points : Derivatives with fused bicyclic systems (e.g., 11h in , mp 223–224°C) suggest that the isochroman group in the target compound may similarly increase crystallinity.

Pharmacological and Toxicological Profiles

- Metabolic Stability: Unlike leflunomide (4-carboxamide), which is metabolized to a toxic species, the target compound’s 5-carboxamide may resist N-O bond cleavage, akin to UTL-5b’s 3-carboxamide scaffold .

- Toxicity: The UTL-5 series demonstrates reduced hepatotoxicity compared to leflunomide, highlighting the impact of carboxamide position. The target compound’s isochroman group may further mitigate toxicity by avoiding reactive metabolite formation.

- Enzyme Inhibition: While leflunomide inhibits DHODH, the target compound’s activity remains speculative.

Biological Activity

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by an isochroman ring, a methyl group, and an isoxazole ring. This combination contributes to its specific chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary research suggests that the compound may:

- Inhibit key enzymes : This modulation can affect inflammatory pathways, potentially leading to anti-inflammatory effects.

- Interact with receptors : It may bind to receptors associated with neuroinflammation and cancer progression, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anti-inflammatory Effects : It appears to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Properties : Initial studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other isoxazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide | Isochroman moiety without methyl group | Anti-inflammatory |

| 5-methylisoxazole-3-carboxamide | Lacks isochroman group | Antimicrobial |

| 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide | Cyclopropyl group addition | Potential anticancer |

Case Studies and Research Findings

- Neuroinflammation Studies : Research has highlighted the role of CSF-1R (Colony Stimulating Factor 1 Receptor) inhibition as a therapeutic target in neurodegenerative diseases. Compounds similar to this compound have demonstrated efficacy in reducing neuroinflammation associated with Alzheimer's disease by modulating microglial activation .

- Cytotoxicity Testing : A study evaluating the cytotoxic effects of various isoxazoles indicated that certain derivatives, including those related to this compound, exhibited selective cytotoxicity against human leukemia cell lines. The findings suggested that these compounds could induce apoptosis through modulation of Bcl-2 family proteins .

Q & A

Q. What synthetic strategies are effective for synthesizing N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., acetylene derivatives) under controlled temperatures (60–80°C) .

- Amide coupling : Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to link the isochroman-3-ylmethyl amine to the isoxazole-5-carboxylic acid moiety .

- Purification : HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can structural characterization be optimized for this compound?

- NMR spectroscopy : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR to identify key protons (e.g., isochroman methylene at δ 3.5–4.0 ppm, isoxazole CH₃ at δ 2.3–2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~330) and fragmentation patterns .

- X-ray crystallography : For resolving stereochemistry, particularly the isochroman ring conformation .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition : Test against kinases (e.g., GSK-3β) or DHODH (dihydroorotate dehydrogenase) using spectrophotometric assays monitoring NADH depletion .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to validate target engagement .

- Structural analogs : Synthesize derivatives (e.g., replacing isochroman with benzofuran) to isolate pharmacophoric elements .

- Metabolic stability : Use liver microsomes to assess if conflicting results arise from rapid degradation .

Q. What computational methods aid in SAR (Structure-Activity Relationship) studies?

Q. How to address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound stability .

- Prodrug design : Introduce phosphate esters at the isochroman hydroxyl group to enhance aqueous solubility .

Q. What analytical techniques resolve batch-to-batch variability in synthesis?

- HPLC-DAD/MS : Monitor intermediates for byproducts (e.g., unreacted isoxazole acid) .

- Kinetic studies : Optimize reaction time/temperature using Design of Experiments (DoE) to minimize impurities .

Data Contradiction and Validation

Q. Discrepancies in reported IC₅₀ values across studies

- Source : Differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds.

- Resolution : Standardize protocols (e.g., CLIA guidelines) and include positive controls (e.g., staurosporine for kinases) .

Q. Inconsistent metabolic stability data

- Source : Variability in cytochrome P450 isoforms across species (e.g., human vs. rodent microsomes).

- Resolution : Use human hepatocytes and LC-MS/MS to quantify major metabolites .

Critical Research Gaps

- Toxicity mechanisms : No data on mitochondrial toxicity (e.g., respiratory chain inhibition) .

- In vivo efficacy : Limited PK/PD studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.